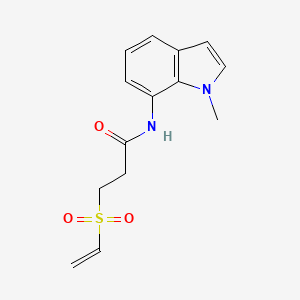![molecular formula C22H20N4O B2838030 N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-(3-methylphenyl)acetamide CAS No. 862810-49-9](/img/structure/B2838030.png)
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-(3-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-(3-methylphenyl)acetamide, also known as IMPA-2, is a chemical compound that has been extensively studied for its potential therapeutic uses.
Aplicaciones Científicas De Investigación
Antiviral and Antineoplastic Properties
This compound is structurally related to a class of substances designed for antiviral activities, particularly against human rhinovirus. The synthesis approach used to create this compound and its analogs involves key steps that ensure the specific isomer required for antiviral activity is obtained, highlighting its potential utility in treating viral infections (Hamdouchi et al., 1999). Additionally, its structural features have been explored in the context of antineoplastic activity, indicating a potential role in cancer research (Abdel-Hafez, 2007).
Imaging Studies
Compounds with a similar imidazo[1,2-a]pyrimidin-2-yl structure have been synthesized for their high affinity and selectivity towards Peripheral Benzodiazepine Receptors (PBR), making them valuable in imaging studies using Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) (Katsifis et al., 2000). These studies are crucial for understanding the distribution and density of PBR in various pathological conditions.
Development of Antiulcer Agents
Research has shown that substituted imidazo[1,2-a]pyrimidines, including compounds with similar structures to N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-(3-methylphenyl)acetamide, exhibit both gastric antisecretory and cytoprotective properties. These findings suggest their potential as novel antiulcer agents, with a mechanism of action that might involve the inhibition of the H+/K+-ATPase enzyme, distinct from histamine (H2) receptor antagonists or prostaglandin analogues (Kaminski et al., 1985).
Synthesis of Novel Fluorescent Probes
The structure of this compound is related to the development of fluorescent probes. For instance, certain derivatives have been identified as efficient fluorescent probes for mercury ions, demonstrating the versatility of this chemical framework in creating sensors for environmental and biological applications (Shao et al., 2011).
Antimicrobial Activity
Imidazo[1,2-a]pyrimidines, including those structurally related to the compound , have been synthesized and tested for antimicrobial activity against a variety of microorganisms. Certain derivatives showed significant activity, underscoring the potential of these compounds in the development of new antimicrobial agents (Revanker Gr et al., 1975).
Propiedades
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O/c1-15-5-3-6-17(11-15)12-21(27)24-19-13-18(8-7-16(19)2)20-14-26-10-4-9-23-22(26)25-20/h3-11,13-14H,12H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFJVEDELNYCNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=C(C=CC(=C2)C3=CN4C=CC=NC4=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

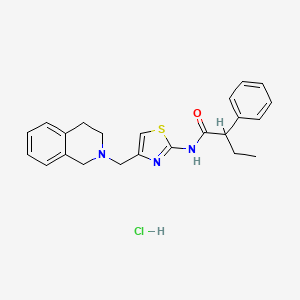
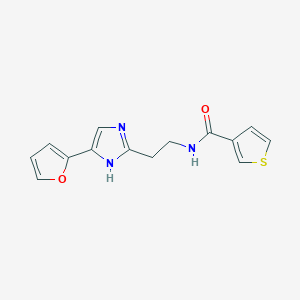

![5-(4-methoxyphenyl)-2-(naphthalen-1-yl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2837955.png)

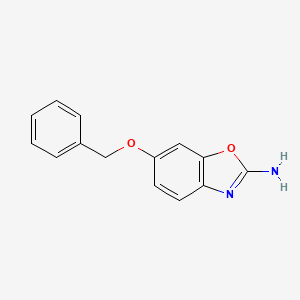



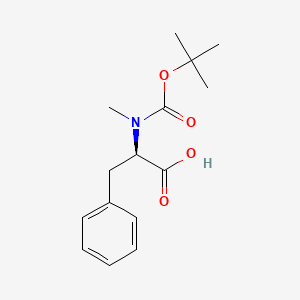
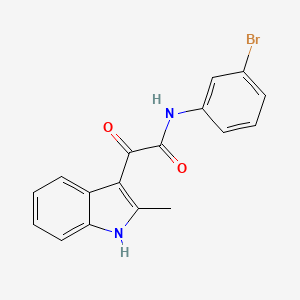
![2-(4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2837966.png)
![1,3,8-Trimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2837967.png)
